![molecular formula C9H4F4O3 B6293141 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid CAS No. 2384294-38-4](/img/structure/B6293141.png)
2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid
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Overview
Description
2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid, or FTFB, is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a building block for the synthesis of other compounds, and it has also been used in the study of biochemical and physiological processes. In
Scientific Research Applications
Molecular Structure and Properties
The molecular formula of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid is C8H4F4O2 with a molecular weight of 208.1098 . It is a fluorinated benzoic acid derivative with a trifluoromethyl group and a fluoro group attached to the benzene ring .
Synthesis of 1,3,4-Oxadiazole Derivatives
This compound has been used in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety . Oxadiazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Ligand Binding Studies
2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid has been used to investigate the binding of 2-pyridinone and amino acid derivatives as ligands with chaperones PapD and FimC . This research can provide valuable insights into protein-ligand interactions and contribute to the development of new drugs.
Synthesis of Salicylanilide Benzoates
This compound has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates . Salicylanilides are known for their antimicrobial and antiparasitic activities, and the introduction of a trifluoromethyl group can enhance these properties.
Ultra Trace Analysis of Fluorinated Aromatic Carboxylic Acids
2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method . This application is crucial in environmental monitoring and pollution control.
Agonistic Activity of G Protein-Coupled Receptors
A structure-activity relationship study has indicated that the trifluoromethyl and fluoride group introduced by 2-fluoro-4-(trifluoromethyl)benzoic acid improve the agonistic activity of G protein-coupled receptors . The increased potency results from the halogen bonding interaction of the fluorinated groups and proteins .
Safety and Hazards
The safety data sheet for a similar compound, 2-Fluoro-4-(trifluoromethyl)benzoic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid are G protein-coupled receptors (GPCRs) . GPCRs are a large family of cell surface receptors that respond to a variety of external signals and play a crucial role in many biological processes, including sensory perception, immune response, and neurotransmission .
Mode of Action
The trifluoromethyl and fluoride groups introduced by 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid improve the agonistic activity of GPCRs . The increased potency results from the halogen bonding interaction of the fluorinated groups and proteins . This interaction enhances the receptor’s response to its natural ligand or allows the compound to act as a ligand itself, triggering a cellular response .
Biochemical Pathways
GPCRs are known to activate various intracellular signaling cascades, including the cyclic AMP (cAMP) pathway, phosphatidylinositol pathway, and various protein kinase pathways .
Result of Action
The molecular and cellular effects of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid’s action are likely to be diverse, given the wide range of processes regulated by GPCRs. By acting as an agonist at these receptors, it could potentially influence processes such as neurotransmission, immune response, and sensory perception .
properties
IUPAC Name |
2-fluoro-3-formyl-4-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4O3/c10-7-4(8(15)16)1-2-6(5(7)3-14)9(11,12)13/h1-3H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHTVWGFBFYXMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid |
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